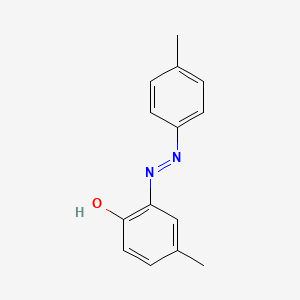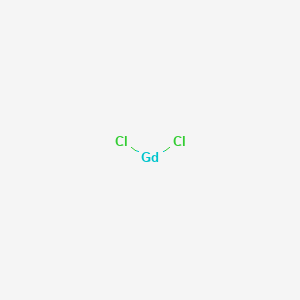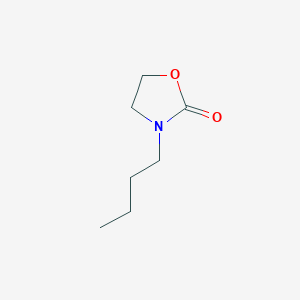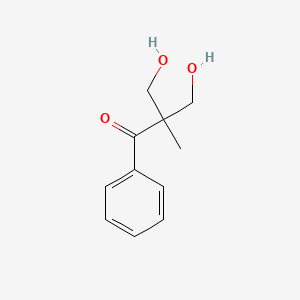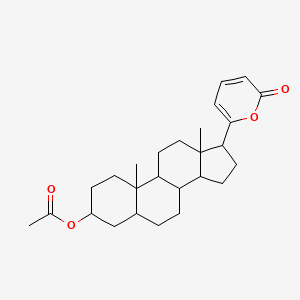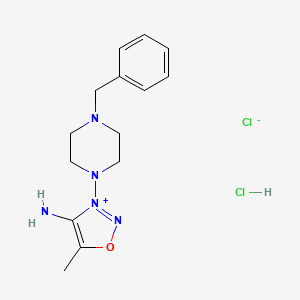
N-Acetyl-L-alanylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-alanylglycine is a dipeptide compound composed of N-acetylated L-alanine and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanylglycine typically involves the acetylation of L-alanine followed by coupling with glycine. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include acetic anhydride for acetylation and coupling agents like dicyclohexylcarbodiimide (DCC) for peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
化学反応の分析
Types of Reactions
N-Acetyl-L-alanylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.
Oxidation: Oxidative reactions can modify the acetyl group or the amino acids.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Yields L-alanine and glycine.
Oxidation: Produces oxidized derivatives of the acetyl group or amino acids.
Substitution: Forms substituted derivatives of this compound.
科学的研究の応用
N-Acetyl-L-alanylglycine has various applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein structure and function, as well as its potential as a bioactive peptide.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of N-Acetyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can enhance the compound’s stability and bioavailability, while the peptide bond allows for specific interactions with biological molecules. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-Acetylalanine: A single amino acid derivative with similar acetylation but lacking the glycine component.
N-Acetylglycine: Another single amino acid derivative with acetylation on glycine.
N-Acetyl-L-cysteine: Known for its antioxidant properties and used in medical applications.
Uniqueness
The combination of L-alanine and glycine provides distinct properties that can be leveraged in various research and industrial contexts .
特性
CAS番号 |
23506-52-7 |
|---|---|
分子式 |
C7H12N2O4 |
分子量 |
188.18 g/mol |
IUPAC名 |
2-[[(2S)-2-acetamidopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 |
InChIキー |
OJEZODIGGOJWJW-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)C |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


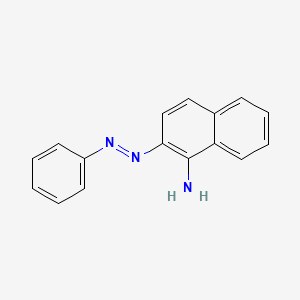
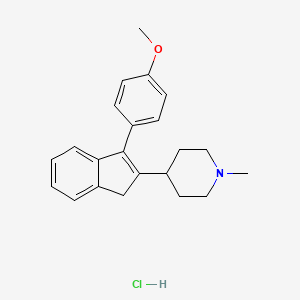
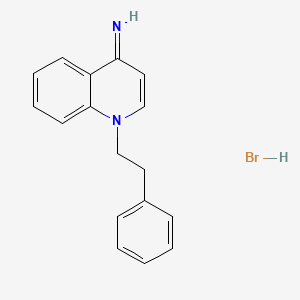
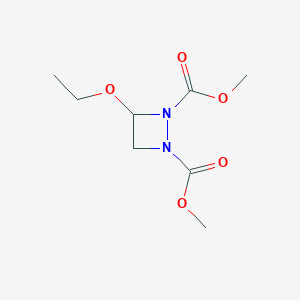
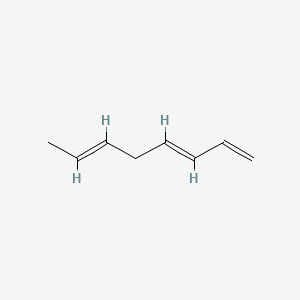
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
